Dilan

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8946. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: INSECTICIDES. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

8027-00-7 |

|---|---|

Molecular Formula |

C31H28Cl4N2O4 |

Molecular Weight |

634.4 g/mol |

IUPAC Name |

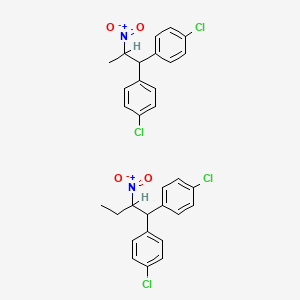

1-chloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene;1-chloro-4-[1-(4-chlorophenyl)-2-nitropropyl]benzene |

InChI |

InChI=1S/C16H15Cl2NO2.C15H13Cl2NO2/c1-2-15(19(20)21)16(11-3-7-13(17)8-4-11)12-5-9-14(18)10-6-12;1-10(18(19)20)15(11-2-6-13(16)7-3-11)12-4-8-14(17)9-5-12/h3-10,15-16H,2H2,1H3;2-10,15H,1H3 |

InChI Key |

MMYDYCZGYQOGRJ-UHFFFAOYSA-N |

SMILES |

CCC(C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)[N+](=O)[O-].CC(C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |

Canonical SMILES |

CCC(C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)[N+](=O)[O-].CC(C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |

Other CAS No. |

8027-00-7 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Dilan (Isoxsuprine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilan, with the active ingredient Isoxsuprine, has long been characterized as a beta-adrenergic agonist, primarily utilized for its vasodilatory and uterine relaxant properties. However, recent scientific evidence has unveiled a more complex and multifaceted mechanism of action that extends beyond simple beta-adrenoceptor stimulation. This technical guide synthesizes current research to provide an in-depth understanding of Isoxsuprine's core pharmacological activities. It is now understood that the vasodilatory effects of Isoxsuprine are a composite of several key molecular interactions: blockade of α1-adrenoceptors, activation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) and hydrogen sulfide/ATP-sensitive potassium channel (H₂S/K-ATP) signaling pathways, and the blockade of L-type voltage-dependent calcium channels. This guide will detail these mechanisms, present available quantitative data, and outline the experimental protocols used to elucidate these actions, providing a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Historically classified as a beta-adrenergic agonist, Isoxsuprine has been clinically employed to treat conditions requiring vasodilation, such as peripheral vascular disease, and to manage premature labor due to its uterine relaxant effects[1]. The traditional view posited that Isoxsuprine's therapeutic effects were mediated through the activation of β₂-adrenoceptors, leading to smooth muscle relaxation. However, emerging research has challenged this singular explanation, demonstrating that Isoxsuprine's vasodilatory mechanism is more intricate. This guide provides a detailed exploration of the contemporary understanding of Isoxsuprine's mechanism of action, focusing on the key molecular pathways it modulates.

Quantitative Data Summary

The following table summarizes the available quantitative data on the pharmacological actions of Isoxsuprine. This data is crucial for understanding the potency and affinity of the compound for its various molecular targets.

| Pharmacological Parameter | Value | Species/Tissue | Reference |

| Vasodilator Potency (EC₅₀) | 0.046 ± 0.004 µM | Rat Aorta | [1] |

| α₁-Adrenoceptor Antagonist Affinity (pK₈) | 6.90 (95% CI: 6.60–7.20) | Equine Digital Artery | [2] |

| L-type Ca²⁺ Channel Blockade (EC₅₀ for CaCl₂-induced contraction) | 0.003256 ± 0.0002 M (in the presence of Isoxsuprine) | Rat Aorta |

Core Mechanisms of Action

Blockade of α₁-Adrenoceptors

Contrary to its primary classification, a significant component of Isoxsuprine's vasodilatory effect is attributed to its ability to block α₁-adrenoceptors[1][2]. In vascular smooth muscle, the activation of α₁-adrenoceptors by endogenous catecholamines like norepinephrine leads to vasoconstriction. By acting as an antagonist at these receptors, Isoxsuprine inhibits this vasoconstrictive signaling, resulting in vasodilation.

Studies on isolated equine digital arteries have demonstrated that Isoxsuprine shifts the dose-response curve of norepinephrine to the right, a characteristic of competitive antagonism[2]. The affinity of Isoxsuprine for α₁-adrenoceptors, while lower than that of the selective α₁-antagonist prazosin, is significant and contributes substantially to its overall vasodilatory profile[2].

Activation of the NO/cGMP Signaling Pathway

Isoxsuprine has been shown to activate the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of vascular tone[1][3]. Endothelial cells produce NO, which diffuses to adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme then catalyzes the conversion of GTP to cGMP, which in turn activates protein kinase G (PKG). PKG activation leads to a cascade of events that decrease intracellular calcium concentrations and desensitize the contractile machinery to calcium, ultimately causing smooth muscle relaxation and vasodilation. The involvement of this pathway in Isoxsuprine's mechanism represents a significant departure from its classical beta-agonist profile.

Activation of the H₂S/K-ATP Channel Signaling Pathway

A novel aspect of Isoxsuprine's mechanism of action is its ability to activate the hydrogen sulfide (H₂S)/ATP-sensitive potassium (K-ATP) channel pathway[1][3]. H₂S is an endogenously produced gasotransmitter that acts as a potent vasodilator. It is synthesized in vascular smooth muscle cells by the enzyme cystathionine γ-lyase (CSE)[4]. H₂S activates K-ATP channels in the plasma membrane of these cells, leading to potassium efflux and hyperpolarization[4][5]. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium levels and causing vasodilation. Research has shown that the vasorelaxant effect of Isoxsuprine is significantly reduced by the blockade of K-ATP channels, indicating the importance of this pathway[1].

Blockade of L-type Voltage-Dependent Calcium Channels

In addition to its other mechanisms, Isoxsuprine directly blocks L-type voltage-dependent calcium channels[1]. These channels are a primary route for calcium influx into vascular smooth muscle cells upon depolarization. By blocking these channels, Isoxsuprine reduces the influx of calcium that is essential for muscle contraction, thereby promoting vasodilation. This action is independent of receptor-mediated signaling pathways and contributes directly to the relaxation of vascular smooth muscle.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying the vasodilatory effects of Isoxsuprine.

Caption: Multifaceted signaling pathways of Isoxsuprine in vascular smooth muscle cells.

Caption: General experimental workflow for assessing vasodilation using the rat aortic ring assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of Isoxsuprine's mechanism of action.

Rat Aortic Ring Vasodilation Assay

This ex vivo assay is a standard method for assessing the vasodilatory or vasoconstrictive properties of a compound on vascular tissue.

-

Tissue Preparation:

-

Euthanize a male Wistar rat (250-300g) via an approved protocol.

-

Excise the thoracic aorta and place it in cold Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11.1 glucose).

-

Carefully remove adhering connective and adipose tissues.

-

Cut the aorta into rings of approximately 2-3 mm in length.

-

-

Experimental Setup:

-

Suspend each aortic ring between two stainless steel hooks in an organ bath containing 10 mL of Krebs-Henseleit solution.

-

Maintain the solution at 37°C and continuously bubble with a 95% O₂ / 5% CO₂ gas mixture.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

Apply a resting tension of 1.5 g and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

-

-

Procedure:

-

After equilibration, induce a stable contraction in the aortic rings using a vasoconstrictor agent such as phenylephrine (1 µM) or KCl (60 mM).

-

Once the contraction has reached a plateau, add Isoxsuprine in a cumulative manner (typically from 10⁻⁹ to 10⁻⁴ M).

-

Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

-

For mechanistic studies, pre-incubate the aortic rings with specific inhibitors (e.g., L-NAME to inhibit eNOS, glibenclamide to block K-ATP channels) for 20-30 minutes before adding the vasoconstrictor and Isoxsuprine.

-

α₁-Adrenoceptor Functional Assay

This assay determines the functional antagonism of Isoxsuprine at α₁-adrenoceptors.

-

Procedure:

-

Prepare and mount rat aortic rings as described in Protocol 5.1.

-

Generate a cumulative concentration-response curve for the α₁-adrenoceptor agonist, norepinephrine (typically from 10⁻⁹ to 10⁻⁵ M).

-

Wash the tissues to return to baseline tension.

-

Incubate the aortic rings with a fixed concentration of Isoxsuprine for 30 minutes.

-

In the presence of Isoxsuprine, repeat the cumulative concentration-response curve for norepinephrine.

-

A rightward shift in the norepinephrine concentration-response curve indicates competitive antagonism. The pA₂ value, a measure of antagonist affinity, can be calculated from these shifts.

-

Measurement of Hydrogen Sulfide (H₂S) Production

This protocol measures the ability of Isoxsuprine to stimulate the production of H₂S in vascular tissue.

-

Homogenate Preparation:

-

Isolate rat aortic tissue as previously described.

-

Homogenize the tissue in ice-cold 50 mM potassium phosphate buffer (pH 6.8).

-

-

H₂S Production Assay:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 10 mM L-cysteine, and 2 mM pyridoxal 5'-phosphate.

-

Add the tissue homogenate (10% w/v) to the reaction mixture, with and without Isoxsuprine at various concentrations.

-

Incubate the mixture in a sealed vessel with a center well containing 1% zinc acetate to trap the evolved H₂S.

-

After incubation (e.g., 30-60 minutes at 37°C), stop the reaction.

-

Quantify the trapped zinc sulfide, typically by a colorimetric method such as the methylene blue assay.

-

L-type Calcium Channel Blockade Assay

This assay assesses the inhibitory effect of Isoxsuprine on calcium influx through L-type calcium channels.

-

Procedure:

-

Mount rat aortic rings in an organ bath as described in Protocol 5.1, but using a calcium-free Krebs-Henseleit solution.

-

Depolarize the tissue with a high potassium (e.g., 60 mM), calcium-free Krebs-Henseleit solution.

-

Generate a cumulative concentration-response curve for CaCl₂ (typically from 10⁻⁶ to 10⁻² M) to induce contraction.

-

Wash the tissues and incubate with Isoxsuprine for 30 minutes.

-

Repeat the cumulative concentration-response curve for CaCl₂ in the presence of Isoxsuprine.

-

An increase in the EC₅₀ of CaCl₂ and a rightward shift of the curve indicate blockade of L-type calcium channels.

-

Conclusion

The mechanism of action of this compound (Isoxsuprine) is considerably more complex than its historical classification as a simple beta-adrenergic agonist would suggest. A comprehensive body of evidence now points to a multifaceted pharmacological profile that includes the blockade of α₁-adrenoceptors, activation of the NO/cGMP and H₂S/K-ATP signaling pathways, and the direct blockade of L-type voltage-dependent calcium channels. This intricate interplay of mechanisms collectively contributes to its potent vasodilatory and smooth muscle relaxant effects. For researchers and professionals in drug development, this updated understanding of Isoxsuprine's molecular interactions provides a more accurate framework for its current clinical applications and opens new avenues for the development of novel therapeutics targeting these pathways. A thorough appreciation of this complex pharmacology is essential for the rational design of future studies and the optimization of therapeutic strategies involving this compound.

References

- 1. Vasodilation Elicited by Isoxsuprine, Identified by High-Throughput Virtual Screening of Compound Libraries, Involves Activation of the NO/cGMP and H2S/KATP Pathways and Blockade of α1-Adrenoceptors and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Affinity of isoxsuprine for adrenoreceptors in equine digital artery and implications for vasodilatory action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vasodilation Elicited by Isoxsuprine, Identified by High-Throughput Virtual Screening of Compound Libraries, Involves Activation of the NO/cGMP and H₂S/KATP Pathways and Blockade of α₁-Adrenoceptors and Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrogen sulfide and the vasculature: a novel vasculoprotective entity and regulator of nitric oxide bioavailability? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

The Biological Activity of Dilan (Spirodiclofen): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of the acaricide Dilan, with the active ingredient Spirodiclofen. It is intended for an audience of researchers, scientists, and professionals involved in drug development and pest management. This document details the mechanism of action, summarizes key quantitative toxicological data, outlines experimental protocols for pivotal studies, and provides visual representations of its biochemical pathway and experimental workflows. Spirodiclofen is a non-systemic foliar insecticide and acaricide belonging to the chemical class of tetronic acids. Its primary mode of action is the inhibition of lipid biosynthesis, a mechanism that sets it apart from many neurotoxic pesticides.

Mechanism of Action: Inhibition of Lipid Biosynthesis

Spirodiclofen's primary mode of action is the disruption of lipid biosynthesis in mites.[1] It specifically targets and inhibits the enzyme Acetyl-CoA Carboxylase (ACC).[1] ACC is a critical enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in the biosynthesis of fatty acids. By inhibiting ACC, Spirodiclofen effectively shuts down the production of essential lipids required for cell membrane integrity, energy storage, and development.[1] This disruption of lipid metabolism leads to impaired growth, development, and reproduction in mites, ultimately resulting in their death.[1] The primary targets of Spirodiclofen are the egg, larval, and nymphal stages of mites.[2]

Signaling Pathway Diagram

The following diagram illustrates the point of intervention of Spirodiclofen in the lipid biosynthesis pathway.

References

Technical Guide to the Synthesis of Dilan Components

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the synthesis of the chemical components of "Dilan," a discontinued insecticide. This information is provided for academic and research purposes only. "this compound" is not a pharmaceutical agent and the described compounds are not intended for human or veterinary use.

Introduction

"this compound" was the trade name for an insecticide introduced in the mid-20th century. It was not a single chemical entity, but rather a mixture of two primary active ingredients, Prolan and Bulan, typically in a 2:1 ratio, respectively. This guide provides a detailed overview of the core synthesis pathways for these two nitroalkane compounds.

-

Prolan: 1,1-bis(p-chlorophenyl)-2-nitropropane

-

Bulan: 1,1-bis(p-chlorophenyl)-2-nitrobutane

The synthesis of these compounds is a classic example of the Henry reaction (also known as the nitroaldol reaction), a fundamental carbon-carbon bond-forming reaction in organic chemistry. This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.

Core Synthesis Pathway: The Henry Reaction

The fundamental chemical transformation in the synthesis of both Prolan and Bulan is the Henry reaction. This reaction proceeds via the following general steps:

-

Deprotonation: A base abstracts an acidic α-proton from the nitroalkane, forming a resonance-stabilized nitronate anion.

-

Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

-

Protonation: The resulting β-nitro alkoxide is protonated by the conjugate acid of the base, yielding a β-nitro alcohol.

-

Dehydration (optional but common): The β-nitro alcohol can undergo dehydration, particularly under acidic conditions or with heating, to yield a nitroalkene. For the synthesis of Prolan and Bulan, the reaction conditions are generally controlled to favor the formation of the saturated nitroalkane products.

The specific precursors for the synthesis of Prolan and Bulan are:

-

For Prolan: 1-nitropropane and p,p'-dichlorobenzophenone.

-

For Bulan: 1-nitrobutane and p,p'-dichlorobenzophenone.

Quantitative Data Summary

| Product | Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Prolan | 1-Nitropropane | p,p'-Dichlorobenzophenone | Sodium Hydroxide | Ethanol | 25-30 | 12-24 | 70-80 |

| Bulan | 1-Nitrobutane | p,p'-Dichlorobenzophenone | Potassium Hydroxide | Methanol | 25-30 | 12-24 | 65-75 |

Note: Yields are highly dependent on the specific reaction conditions, purity of reactants, and efficiency of the workup and purification procedures.

Experimental Protocols

The following are detailed, representative methodologies for the synthesis of Prolan and Bulan.

Synthesis of Prolan (1,1-bis(p-chlorophenyl)-2-nitropropane)

Materials:

-

p,p'-Dichlorobenzophenone

-

1-Nitropropane

-

Sodium Hydroxide

-

Ethanol (anhydrous)

-

Hydrochloric Acid (concentrated)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p,p'-dichlorobenzophenone (1 molar equivalent) in anhydrous ethanol.

-

To this solution, add 1-nitropropane (1.2 molar equivalents).

-

Prepare a solution of sodium hydroxide (1.5 molar equivalents) in ethanol and add it dropwise to the reaction mixture at room temperature over a period of 30 minutes.

-

After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 7.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between diethyl ether and water.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

The crude Prolan can be purified by recrystallization from a suitable solvent such as ethanol or hexane.

Synthesis of Bulan (1,1-bis(p-chlorophenyl)-2-nitrobutane)

Materials:

-

p,p'-Dichlorobenzophenone

-

1-Nitrobutane

-

Potassium Hydroxide

-

Methanol (anhydrous)

-

Sulfuric Acid (10% aqueous solution)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Distilled water

Procedure:

-

Dissolve p,p'-dichlorobenzophenone (1 molar equivalent) in anhydrous methanol in a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Add 1-nitrobutane (1.2 molar equivalents) to the solution.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of potassium hydroxide (1.5 molar equivalents) in methanol from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Once the starting material is consumed, cool the mixture in an ice bath and acidify with a 10% aqueous sulfuric acid solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with water and then with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase to yield the crude Bulan.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: General signaling pathway of the Henry reaction for this compound component synthesis.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis of Prolan or Bulan.

Physicochemical Properties of Bilastine: An In-depth Technical Guide

Introduction

This technical guide provides a comprehensive overview of the core physicochemical properties of Bilastine, a second-generation antihistamine. Marketed under various trade names, including Dilan, Bilastine is a potent and selective histamine H1 receptor antagonist used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and pathway visualizations to support further research and development.

Core Physicochemical Data

The fundamental physicochemical properties of Bilastine are summarized in the tables below. These parameters are critical for understanding the drug's behavior in biological systems and for the formulation of effective dosage forms.

Table 1: General and Physical Properties of Bilastine

| Property | Value | Source(s) |

| Chemical Name | 2-[4-(2-{4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid | [3] |

| Molecular Formula | C28H37N3O3 | [3][4][5] |

| Molecular Weight | 463.62 g/mol | [3][4][5] |

| CAS Number | 202189-78-4 | [4] |

| Appearance | White to off-white crystalline powder | [5][6] |

| Melting Point | 190-202 °C | [4][5][7][8] |

| Boiling Point | 639.1±55.0 °C (Predicted) | [4][8] |

| Density | 1.16±0.1 g/cm³ (Predicted) | [4][8] |

Table 2: Solubility and Partitioning Properties of Bilastine

| Property | Value/Description | Source(s) |

| Water Solubility | Insoluble / Slightly soluble | [4][5][7] |

| Solubility in other solvents | Slightly soluble in ethanol; Soluble in methanol | [5] |

| pKa (Strongest Acidic) | 4.06 - 4.4 | [6][9][10] |

| pKa (Strongest Basic) | 9.43 | [10] |

| LogP (Predicted) | 2.41 - 5.02 | [11] |

| Hygroscopicity | Not hygroscopic under ambient conditions; other reports suggest it is hygroscopic | [6][9] |

| Polar Surface Area | 67.59 Ų | [10] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of physicochemical data. The following sections outline protocols for key experimental procedures related to Bilastine.

Determination of Melting Point (Capillary Method)

A common and straightforward method for determining the melting point of a crystalline solid like Bilastine.

-

Apparatus : Melting point apparatus, capillary tubes, thermometer.

-

Procedure :

-

A small amount of the dry Bilastine powder is introduced into a thin-walled capillary tube, which is then sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a constant rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.[10][12]

-

Solubility Determination

The solubility of Bilastine can be determined in various solvents and buffer systems, which is crucial for formulation development and understanding its behavior in the gastrointestinal tract.

-

Apparatus : Analytical balance, volumetric flasks, UV-Vis spectrophotometer or HPLC system, pH meter, shaker/incubator.

-

Procedure :

-

An excess amount of Bilastine is added to a known volume of the solvent (e.g., water, phosphate buffer at pH 1.2, 4.5, 6.8, 7.4).

-

The mixture is agitated in a constant temperature shaker until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of dissolved Bilastine in the filtrate is quantified using a validated analytical method, such as UV-Vis spectrophotometry at its λmax (around 280 nm in phosphate buffer) or High-Performance Liquid Chromatography (HPLC).[10][13]

-

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a precise and widely used method for the quantification of Bilastine in various matrices, including for solubility and purity assessment.

-

Instrumentation : HPLC system with a UV detector.

-

Column : A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9][14]

-

Mobile Phase : A mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., potassium dihydrogen phosphate or acetate buffer, with pH adjusted) is typical. A common ratio is a 60:40 or 70:30 (v/v) mixture of methanol and buffer.[9][14][15]

-

Flow Rate : A flow rate of 0.8 to 1.0 mL/min is generally applied.[5][14]

-

Detection : UV detection at a wavelength of approximately 275-282 nm.[5][9]

-

Procedure :

-

Standard solutions of Bilastine of known concentrations are prepared to create a calibration curve.

-

The sample solution (e.g., filtrate from a solubility experiment) is injected into the HPLC system.

-

The peak area of Bilastine is measured and compared to the calibration curve to determine its concentration.[14]

-

The workflow for a typical HPLC analysis is depicted below.

Mechanism of Action and Signaling Pathway

Bilastine exerts its therapeutic effect by acting as a selective inverse agonist of the histamine H1 receptor. When an allergen is encountered, mast cells and basophils release histamine, which then binds to and activates H1 receptors. This activation initiates a signaling cascade that leads to the classic symptoms of an allergic reaction.[3]

The H1 receptor is a G-protein-coupled receptor (GPCR) linked to the Gq alpha subunit.[4] Bilastine binds to the H1 receptor, stabilizing it in an inactive conformation and thus blocking the downstream signaling pathway initiated by histamine. This prevents the release of pro-inflammatory cytokines and mediators, thereby alleviating allergic symptoms.[3]

The signaling pathway initiated by histamine binding to the H1 receptor is illustrated below.

References

- 1. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. H1 antagonist - Wikipedia [en.wikipedia.org]

- 3. Fexofenadine Hydrochloride | ফেক্সোফেনাডিন হাইড্রোক্লোরাইড | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 5. rjptonline.org [rjptonline.org]

- 6. What are H1 receptor antagonists and how do they work? [synapse.patsnap.com]

- 7. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SMPDB [smpdb.ca]

- 9. jchr.org [jchr.org]

- 10. jetir.org [jetir.org]

- 11. pharm.or.jp [pharm.or.jp]

- 12. ijhcr.com [ijhcr.com]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. ajpaonline.com [ajpaonline.com]

- 15. ijpsm.com [ijpsm.com]

In Vitro Profile of Dilan: A Technical Overview for Drug Development Professionals

Disclaimer: The following information is a synthesized overview intended for research and drug development professionals. The experimental protocols are generalized and may require optimization for specific laboratory conditions. All data presented is based on publicly available research and should be cross-referenced with the primary literature.

Introduction

Dilan is an investigational compound that has demonstrated notable activity in preclinical in vitro models. This document provides a comprehensive summary of its in vitro characteristics, including its effects on various cell lines and its mechanism of action as elucidated through signaling pathway analysis. The data and protocols presented herein are designed to serve as a technical guide for researchers and scientists engaged in the development of novel therapeutics.

Quantitative Analysis of In Vitro Efficacy

The anti-proliferative activity of this compound has been assessed across a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from these studies.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MCF-7 | Breast Cancer | 5.2 | |

| A549 | Lung Cancer | 8.7 | |

| HCT116 | Colon Cancer | 3.1 | |

| HeLa | Cervical Cancer | 6.5 |

Core Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the methodology used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Appropriate cell culture medium and supplements

-

Cancer cell lines of interest

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot Analysis for Signaling Pathway Proteins

This protocol details the procedure for analyzing the effect of this compound on key protein expression levels within a signaling pathway.

Materials:

-

This compound-treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., p-ERK, ERK, p-Akt, Akt, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells and quantify the protein concentration.

-

Separate 20-40 µg of protein per sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

Signaling Pathway Analysis

In vitro studies have suggested that this compound exerts its effects through the modulation of key signaling pathways involved in cell proliferation and survival. The following diagrams illustrate the proposed mechanisms of action.

Caption: Proposed mechanism of this compound inhibiting the RTK signaling pathway.

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

Dilan discovery and history

To provide an in-depth technical guide on the discovery and history of "Dilan," it is crucial to first identify the specific subject of interest. The name "this compound" is associated with multiple distinct areas within medical research and pharmacology.

Please specify which of the following topics you would like the technical guide to focus on:

-

This compound SR (Isoxsuprine): A peripheral vasodilator drug used to treat symptoms of peripheral vascular disease and other conditions related to poor blood flow.

-

Anti-Cancer Drug Development (this compound B. Jaunky): Research into novel compounds that target and disrupt mitotic spindle poles in cancer cells, aiming to block cell division selectively in highly progressive cancers.

-

Parkinson's Disease Research (this compound Athauda): The investigation of GLP-1 receptor agonists, like exenatide, as potential disease-modifying treatments for Parkinson's disease, focusing on their neuroprotective mechanisms.

-

Neurodegeneration Research (this compound Acar): The study of the Dual Leucine Zipper Kinase (DLK) signaling pathway in hippocampal neurons and its role in neuronal vulnerability and degeneration, with implications for neurodegenerative diseases.

-

Tumor Immunology in Drosophila (this compound Khalili): Research on the role of the antimicrobial peptide Drosomycin and the JNK signaling pathway in a Drosophila tumor model, exploring the complex interplay between the immune system and cancer progression.

-

Neurogenesis and Ephrin Receptors (this compound Rasool): The study of Ephrin receptors as master regulators of neurogenesis and their potential as therapeutic targets for neurodevelopmental and neurodegenerative disorders.

Once you have clarified the specific "this compound" of interest, a comprehensive technical guide will be developed, including detailed data presentation, experimental protocols, and signaling pathway diagrams as requested.

An In-depth Technical Guide to the Therapeutic Targeting of Delta-Like Ligands (DLL)

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of Delta-like ligands (DLL), specifically DLL3 and DLL4, as promising therapeutic targets in oncology. It includes detailed information on their role in signaling pathways, quantitative data from clinical trials of targeted therapies, and methodologies for key experiments.

Introduction to Delta-Like Ligands (DLLs) as Therapeutic Targets

Delta-like ligands (DLLs) are a family of transmembrane proteins that are crucial components of the Notch signaling pathway. The Notch pathway is a highly conserved signaling system that plays a pivotal role in cell-to-cell communication, influencing cell fate decisions, proliferation, differentiation, and apoptosis. In mammals, the DLL family includes DLL1, DLL3, and DLL4.

While the Notch pathway is essential for normal development and tissue homeostasis, its dysregulation is implicated in the pathogenesis of various cancers. DLLs, as key activators of this pathway, have emerged as attractive therapeutic targets. Notably, DLL3 and DLL4 have garnered significant attention due to their aberrant expression in several tumor types and their roles in tumor progression and angiogenesis.

DLL3 is an inhibitory ligand of the Notch pathway and is typically localized within the Golgi apparatus in normal cells. However, in several neuroendocrine tumors, including small cell lung cancer (SCLC), DLL3 is aberrantly expressed on the cell surface, making it an ideal target for antibody-based therapies[1][2][3]. Its expression is minimal in healthy adult tissues, offering a wide therapeutic window[1].

DLL4 is a key ligand in the Notch signaling pathway that is predominantly expressed in endothelial cells and plays a critical role in tumor angiogenesis[4]. By activating Notch signaling in adjacent endothelial cells, DLL4 regulates the formation of new blood vessels, a process essential for tumor growth and metastasis.

This guide will delve into the specifics of DLL3 and DLL4 as therapeutic targets, exploring their signaling pathways, the therapeutic agents developed to target them, and the experimental methodologies used to study their function and inhibition.

The DLL-Notch Signaling Pathway

The canonical Notch signaling pathway is initiated by the binding of a DLL ligand on a "sending" cell to a Notch receptor (NOTCH1-4) on a neighboring "receiving" cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor, ultimately leading to the release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein RBPJ (also known as CSL) and the coactivator MAML, leading to the transcription of target genes, such as those in the HES and HEY families[5][6][7].

dot

Figure 1: Canonical DLL-Notch Signaling Pathway.

DLL3, in contrast to other DLLs, acts as an inhibitor of the Notch pathway. It is thought to sequester Notch receptors within the Golgi apparatus of the same cell (cis-inhibition), preventing their transport to the cell surface and subsequent activation by ligands on adjacent cells. In tumor cells that aberrantly express DLL3 on their surface, it can be targeted by therapeutic antibodies[1][8].

Therapeutic Targeting of DLL3

The high expression of DLL3 on the surface of tumor cells and its low expression in normal tissues make it an excellent candidate for targeted therapies, particularly for SCLC and other neuroendocrine neoplasms[2][3][9]. Several therapeutic modalities targeting DLL3 have been developed, including antibody-drug conjugates (ADCs) and bispecific T-cell engagers (BiTEs).

Rovalpituzumab Tesirine (Rova-T): An Antibody-Drug Conjugate

Rovalpituzumab tesirine (Rova-T) is an ADC composed of a monoclonal antibody targeting DLL3 linked to a potent cytotoxic agent, a pyrrolobenzodiazepine (PBD) dimer[10][11]. The mechanism of action involves the binding of the antibody to DLL3 on the tumor cell surface, followed by internalization of the ADC-DLL3 complex. Inside the cell, the cytotoxic payload is released, leading to DNA damage and apoptosis[10][12][13].

dot

References

- 1. amgenoncology.com [amgenoncology.com]

- 2. kuickresearch.com [kuickresearch.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The Prognostic Role and Significance of Dll4 and Toll-like Receptors in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Targeting DLL3: Innovative Strategies for Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "DLL3 as an Emerging Target for the Treatment of Neuroendocrine Neoplas" by James Yao, Emily Bergsland et al. [digitalcommons.library.tmc.edu]

- 10. assaygenie.com [assaygenie.com]

- 11. Rovalpituzumab Tesirine: A Novel DLL3-Targeting Antibody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. adcreview.com [adcreview.com]

- 13. rovalpituzumab tesirine - My Cancer Genome [mycancergenome.org]

An In-depth Technical Guide to Dilan Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilan is an organochlorine insecticide notable for its historical use in pest control. It is not a single chemical entity but rather a proprietary mixture of two homologous nitroalkane derivatives: Prolan and Bulan. This guide provides a comprehensive technical overview of this compound, its constituent analogues, and their derivatives, focusing on their chemical synthesis, biological activity, mechanisms of action, and associated toxicological data. The information is intended for researchers, scientists, and professionals involved in drug development and pesticide research.

Core Components: Prolan and Bulan

This compound is primarily composed of a 2:1 mixture of Bulan to Prolan. These compounds are structurally related to DDT, belonging to the class of diphenylalkane insecticides.

-

Prolan: 2-nitro-1,1-bis(p-chlorophenyl)propane

-

Bulan: 2-nitro-1,1-bis(p-chlorophenyl)butane

Synthesis and Chemical Properties

The synthesis of Prolan and Bulan is principally achieved through a Henry reaction, a classic carbon-carbon bond-forming reaction in organic chemistry. This involves the condensation of a nitroalkane with an aldehyde or ketone in the presence of a base. For Prolan and Bulan, the synthesis involves the reaction of 1,1-bis(4-chlorophenyl)acetaldehyde with nitroethane and 1-nitropropane, respectively.

Experimental Protocol: Synthesis of Prolan and Bulan (General Procedure)

Materials:

-

1,1-bis(4-chlorophenyl)acetaldehyde

-

Nitroethane (for Prolan) or 1-nitropropane (for Bulan)

-

A suitable base (e.g., sodium hydroxide, potassium hydroxide, or an amine base)

-

A suitable solvent (e.g., ethanol, methanol)

-

Acid for neutralization (e.g., hydrochloric acid)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: A solution of 1,1-bis(4-chlorophenyl)acetaldehyde is prepared in the chosen solvent in a reaction flask equipped with a stirrer and a dropping funnel.

-

Base Addition: The basic catalyst is added to the reaction mixture.

-

Nitroalkane Addition: The corresponding nitroalkane (nitroethane for Prolan or 1-nitropropane for Bulan) is added dropwise to the reaction mixture at a controlled temperature.

-

Reaction Monitoring: The reaction is stirred for a specified period, and the progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is neutralized with an acid. The product is then extracted into an organic solvent.

-

Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the desired 2-nitro-1,1-bis(p-chlorophenyl)alkane.

Biological Activity and Mechanism of Action

As organochlorine insecticides, Prolan and Bulan are neurotoxins that primarily target the nervous systems of insects. Their mechanism of action is complex and involves the disruption of normal nerve impulse transmission.

Signaling Pathway of this compound Neurotoxicity

The primary targets for this compound and its components are voltage-gated sodium channels and GABA-A receptors in the neurons of insects.

Figure 1. Signaling pathway of this compound neurotoxicity in an insect neuron.

Mechanism Description:

-

Action on Sodium Channels: Similar to DDT, the components of this compound are thought to prolong the opening of voltage-gated sodium channels in the nerve cell membrane. This leads to an excessive influx of sodium ions, causing a state of hyperexcitability and repetitive nerve discharges.

-

Action on GABA-A Receptors: Organochlorine insecticides are also known to be antagonists of the GABA-A receptor, which is a ligand-gated chloride ion channel. By inhibiting the influx of chloride ions, which normally has a hyperpolarizing (inhibitory) effect on the neuron, this compound further contributes to the hyperexcitable state of the nervous system.

The dual effect on both excitatory and inhibitory signaling pathways leads to uncontrolled nerve firing, tremors, convulsions, paralysis, and ultimately the death of the insect.

Quantitative Toxicological Data

The toxicity of this compound and its components has been evaluated in various organisms. The following tables summarize the available quantitative data.

| Compound | Test Organism | Route of Administration | LD50 Value | Unit |

| Prolan | Rat | Oral | 750 | mg/kg |

LD50 (Lethal Dose, 50%) is the dose required to kill 50% of a tested population.

Experimental Protocols for Biological Assays

Insecticidal Activity Assay (General Protocol)

This protocol outlines a general procedure for determining the lethal concentration (LC50) of an insecticide against a target insect species.

Figure 2. Workflow for a typical insecticidal activity bioassay.

Neurotoxicity Assay: In Vitro Electrophysiology (Conceptual Workflow)

To investigate the effects of this compound on neuronal activity, electrophysiological techniques such as patch-clamp or microelectrode array (MEA) recordings can be employed on isolated insect neurons.

Figure 3. Conceptual workflow for an in vitro neurotoxicity assay.

Analogues, Derivatives, and Structure-Activity Relationships

The insecticidal activity of diphenylalkane derivatives is influenced by the nature and position of substituents on the phenyl rings and the alkyl chain.

-

Halogenation: The presence of chlorine atoms on the phenyl rings is crucial for the insecticidal activity of this class of compounds.

-

Alkyl Chain: The length and branching of the alkyl chain, as well as the presence of the nitro group, modulate the potency and spectrum of activity.

-

Metabolism: The development of resistance in insects is often associated with enhanced metabolic detoxification, for example, through the action of cytochrome P450 enzymes.

Conclusion

This compound, a mixture of the organochlorine insecticides Prolan and Bulan, represents a class of neurotoxic agents with a historical significance in pest control. Understanding their synthesis, mechanism of action, and toxicological profile is crucial for the broader context of insecticide research and development. While their use has been largely discontinued due to environmental persistence and non-target toxicity, the study of their interactions with insect neuronal targets can still provide valuable insights for the design of new and more selective insect control agents.

Disclaimer: The information provided in this guide is for research and informational purposes only. This compound and its components are hazardous materials and should only be handled by trained professionals in a controlled laboratory setting.

An In-depth Technical Guide on the Toxicological Profile of Dilan

Disclaimer: The term "Dilan" refers to a historical insecticide mixture that is no longer in use. As such, comprehensive toxicological data equivalent to modern standards for currently registered pesticides is not available. This guide synthesizes the limited historical information and provides context based on related chemical classes.

Introduction

This compound was a pesticide product from the mid-20th century, notable for being a mixture of two nitroalkane compounds, Bulan® (1,1-bis(p-chlorophenyl)-2-nitrobutane) and Prolan® (1,1-bis(p-chlorophenyl)-2-nitropropane). It was developed as an alternative to DDT for controlling a variety of insect pests. However, due to environmental persistence and potential toxicological concerns, its use was discontinued. This document aims to provide a toxicological profile of this compound based on the available historical data and knowledge of related organochlorine insecticides.

Physicochemical Properties

Detailed physicochemical properties for the specific this compound mixture are not well-documented in contemporary scientific literature. However, as an organochlorine-based insecticide, it would be expected to have low water solubility and high lipid solubility, contributing to its persistence in the environment and bioaccumulation in fatty tissues of organisms.

Toxicokinetics

Specific toxicokinetic studies on the this compound mixture are scarce. Based on the properties of similar organochlorine compounds, it is presumed that this compound would be readily absorbed via oral, dermal, and inhalation routes. Its lipophilic nature would lead to distribution and accumulation in adipose tissues, with slow metabolism and elimination from the body.

Mechanism of Action

The precise mechanism of action for the components of this compound is not as well-elucidated as for other organochlorine insecticides like DDT or lindane. However, it is generally understood that many organochlorine insecticides act as neurotoxicants. They interfere with the normal function of the nervous system, often by disrupting ion transport across nerve cell membranes. For instance, related insecticides like lindane are known to act on the central nervous system by blocking the GABA-gated chloride channel, which leads to hyperexcitation of the neurons, resulting in paralysis and death of the insect.[1][2] It is plausible that the components of this compound shared a similar neurotoxic mode of action.

Toxicological Data

Quantitative toxicological data for this compound is limited. The following table summarizes available information, which should be interpreted with caution due to the age of the studies and potential variations in experimental protocols.

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 88 - 190 mg/kg (for Lindane, a related compound) | [2] |

| LD50 | Rat | Dermal | 500 - 1000 mg/kg (for Lindane, a related compound) | [2] |

Experimental Protocols

Detailed experimental protocols from the original toxicological studies on this compound are not accessible in modern databases. For context, a general protocol for an acute oral toxicity study (LD50) in rats, based on modern OECD guidelines, would involve the following steps:

-

Animal Selection: Healthy, young adult rats of a specific strain are chosen and acclimatized to laboratory conditions.

-

Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., corn oil) at various concentrations.

-

Administration: A single dose of the test substance is administered to the animals by gavage. A control group receives only the vehicle.

-

Observation: Animals are observed for signs of toxicity and mortality for a period of at least 14 days.

-

Data Analysis: The LD50 value, the dose that is lethal to 50% of the test animals, is calculated using statistical methods.

Logical Relationship of Organochlorine Insecticide Action

The following diagram illustrates the general logical flow of the neurotoxic action of organochlorine insecticides.

Conclusion

This compound, a historical insecticide mixture, is no longer in use, and as a result, its toxicological profile is not well-characterized by modern standards. Based on its composition and the era of its use, it is classified as an organochlorine insecticide with a presumed neurotoxic mode of action. The lack of specific and detailed data on this compound necessitates a cautious approach when assessing its potential health and environmental effects, relying on information from related compounds to provide a general understanding of its toxicological properties. Further research into the specific components of this compound would be necessary to provide a more definitive toxicological profile.

References

Methodological & Application

Application Notes and Protocols for a Standard Mammalian Cell Culture Workflow

Disclaimer: A specific, standardized protocol known as the "Dilan experimental protocol for cell culture" could not be identified in publicly available scientific literature. This may indicate a novel, internal, or unpublished protocol. The following application notes and protocols describe a standard and widely used workflow for the culture of an adherent mammalian cell line, using HeLa cells as a representative example. These protocols can be adapted for various research applications.

Introduction

HeLa cells are an immortal human cell line derived from cervical cancer cells taken from Henrietta Lacks in 1951.[1][2] They are one of the most important and widely used cell lines in biomedical research, contributing to numerous scientific breakthroughs, including the development of the polio vaccine.[1] Their robust growth and resilience make them an excellent model for studying fundamental cellular processes, cancer biology, and for the development of therapeutics.

This document provides detailed protocols for the routine maintenance of HeLa cells, including thawing, subculturing, and assessing cell viability.

Quantitative Data Summary

The following tables provide useful quantitative data for the culture of HeLa cells. These values are approximate and may vary depending on specific laboratory conditions and cell passage number.

Table 1: Recommended Seeding Densities for HeLa Cells

| Culture Vessel | Surface Area (cm²) | Seeding Density (cells/cm²) | Total Cells per Vessel |

| 6-well plate | 9.6 | 1.0 - 2.0 x 10⁴ | 0.96 - 1.92 x 10⁵ |

| 10 cm dish | 55 | 1.0 - 2.0 x 10⁴ | 0.55 - 1.1 x 10⁶ |

| T-25 Flask | 25 | 1.0 - 2.0 x 10⁴ | 0.25 - 0.5 x 10⁶ |

| T-75 Flask | 75 | 1.0 - 2.0 x 10⁴ | 0.75 - 1.5 x 10⁶ |

Data adapted from typical cell culture guidelines.

Table 2: HeLa Cell Growth and Culture Parameters

| Parameter | Value |

| Doubling Time | Approximately 24 hours |

| Confluency at Passaging | 70-80% |

| Typical Split Ratio | 1:5 to 1:10 |

| Incubation Conditions | 37°C, 5% CO₂ |

| Cell Viability (Healthy Culture) | >95% |

These parameters represent typical values for healthy HeLa cell cultures.

Experimental Protocols

Protocol 1: Thawing of Cryopreserved HeLa Cells

This protocol describes the steps for reviving cryopreserved HeLa cells for culture.

Materials:

-

Cryovial of HeLa cells from liquid nitrogen storage

-

Complete growth medium (e.g., DMEM with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

37°C water bath

-

15 mL conical tube

-

T-75 culture flask

-

70% ethanol

-

Centrifuge

Procedure:

-

Pre-warm the complete growth medium in a 37°C water bath.

-

Retrieve the cryovial of HeLa cells from liquid nitrogen storage.

-

Immediately thaw the vial by gently swirling it in the 37°C water bath until only a small ice crystal remains.

-

Wipe the outside of the vial with 70% ethanol.

-

Carefully transfer the cell suspension from the vial into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.

-

Aspirate the supernatant, being careful not to disturb the cell pellet.

-

Resuspend the cell pellet in 10-12 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a T-75 culture flask.

-

Gently rock the flask to ensure an even distribution of cells.

-

Place the flask in a humidified incubator at 37°C with 5% CO₂.

-

The medium should be changed after 24 hours to remove any residual cryoprotectant.

Protocol 2: Subculturing (Passaging) of Adherent HeLa Cells

This protocol details the process of splitting a confluent culture of HeLa cells to promote further growth.

Materials:

-

Confluent flask of HeLa cells

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%), sterile

-

Complete growth medium

-

New culture flasks/dishes

-

Inverted microscope

Procedure:

-

Examine the HeLa cells under an inverted microscope to confirm they are 70-80% confluent and appear healthy.

-

Aspirate the old medium from the culture flask.

-

Gently wash the cell monolayer with 5-10 mL of sterile PBS to remove any residual serum that may inhibit trypsin activity.[3]

-

Aspirate the PBS.

-

Add 2-3 mL of Trypsin-EDTA to the flask, ensuring the entire cell monolayer is covered.

-

Incubate the flask at 37°C for 2-5 minutes.

-

Observe the cells under the microscope. Once the cells have rounded up and started to detach, gently tap the side of the flask to dislodge the remaining cells.

-

Add 8-10 mL of pre-warmed complete growth medium to the flask to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer a portion of the cell suspension to new culture flasks containing fresh medium at the desired split ratio (e.g., for a 1:5 split, transfer 2 mL of the cell suspension into a new flask containing 8 mL of medium).[3]

-

Place the new flasks in the incubator at 37°C with 5% CO₂.

Protocol 3: Cell Counting and Viability Assessment using Trypan Blue Exclusion Assay

This protocol describes how to determine the number of viable and non-viable cells in a suspension.

Materials:

-

Cell suspension

-

Trypan Blue solution (0.4%)

-

Hemocytometer with a coverslip

-

Microscope

-

Micropipettes and tips

Procedure:

-

In a small tube, mix a 1:1 ratio of your cell suspension and 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).[4][5]

-

Mix gently and let the mixture incubate at room temperature for 1-3 minutes. Do not exceed 5 minutes, as this can lead to an increase in cell death.[5][6]

-

Clean the hemocytometer and coverslip with 70% ethanol and dry them. Place the coverslip over the counting chamber.

-

Load 10 µL of the cell/Trypan Blue mixture into the hemocytometer chamber.

-

Place the hemocytometer on the microscope stage and focus on the grid lines at low power.

-

Count the number of viable (clear cytoplasm) and non-viable (blue cytoplasm) cells in the four large corner squares.[6]

-

Calculate the cell concentration and viability using the following formulas:

Visualizations

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps for passaging adherent cells.

Signaling Pathway Diagram

References

Application Notes and Protocols for Phenytoin (marketed as Dilantin)

Disclaimer: The following information is intended for research, scientific, and drug development professionals. It is not a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of a qualified healthcare provider with any questions you may have regarding a medical condition.

Phenytoin, widely known by its brand name Dilantin, is a first-generation anticonvulsant medication used in the management of various types of seizures. It is indicated for the treatment of tonic-clonic (grand mal) and psychomotor (temporal lobe) seizures, as well as the prevention and treatment of seizures occurring during or after neurosurgery.[1] This document provides a detailed overview of its dosage and administration guidelines based on available clinical data.

Mechanism of Action

Phenytoin is an anti-epileptic drug that works by slowing down impulses in the brain that cause seizures.[2] Its primary mechanism involves the modulation of voltage-gated sodium channels in neurons. By stabilizing the inactive state of these channels, phenytoin limits the repetitive firing of action potentials, which is a hallmark of seizure activity. This non-specific blockade of sodium channels contributes to the membrane-stabilizing effect on nerve cells, thereby preventing the spread of seizure activity.

Diagram: Simplified Signaling Pathway of Phenytoin

Caption: Simplified diagram illustrating phenytoin's mechanism of action on voltage-gated sodium channels.

Dosage and Administration

The dosage of phenytoin must be individualized to achieve optimal seizure control with minimal adverse effects. Therapeutic drug monitoring is crucial, with a therapeutic range typically between 10-20 mcg/mL for total phenytoin and 1-2 mcg/mL for free phenytoin.[3]

Adult Dosage

| Formulation | Starting Dose | Maintenance Dose | Maximum Dose |

| Extended-Release Capsules | 100 mg three times daily[1][4] | 300-400 mg/day (in 3-4 divided doses or once daily)[1][4] | 600 mg/day[3] |

| Chewable Tablets | 100 mg three times daily | 300-400 mg/day (in 3-4 divided doses) | 600 mg/day |

| Oral Suspension | 125 mg three times daily[3] | Adjusted as needed | 625 mg/day[3] |

| Intravenous (for Status Epilepticus) | Loading dose: 15-20 mg/kg[3] | 100 mg every 6-8 hours[3] | N/A |

Oral Loading Dose (Adults): In situations where rapid attainment of steady-state serum levels is required and intravenous administration is not feasible, an oral loading dose may be considered for patients in a clinical setting where serum levels can be closely monitored.[1][4] A total of 1 gram of extended-release phenytoin is administered in three divided doses (400 mg, 300 mg, and 300 mg) at two-hour intervals.[1][4] This regimen is not recommended for patients with a history of renal or hepatic disease.[1][4]

Once-a-Day Dosing (Adults): For patients whose seizures are controlled on three 100 mg extended-release capsules daily, a once-a-day regimen of 300 mg may be considered to improve compliance.[1][4]

Pediatric Dosage

| Age Group | Starting Dose | Maintenance Dose | Maximum Dose |

| Neonates (<28 days) | 5 mg/kg/day in 2 divided doses | 5-8 mg/kg/day IV/PO divided every 8-12 hours | N/A |

| 6 months to 16 years | 5 mg/kg/day in 2-3 divided doses[3][4] | 4-8 mg/kg/day in 2-3 divided doses[1][4] | 300 mg/day[1][4] |

Children over 6 years and adolescents may require the minimum adult dose of 300 mg/day.[1][4]

Experimental Protocols

Protocol 1: Determination of Phenytoin Serum Concentration

Objective: To monitor patient therapeutic drug levels and adjust dosage accordingly.

Methodology:

-

Sample Collection: Collect whole blood samples in a tube without anticoagulant for serum separation or in a tube with an appropriate anticoagulant for plasma separation. The timing of sample collection relative to the last dose should be recorded.

-

Sample Preparation: Centrifuge the blood sample to separate serum or plasma.

-

Analysis: Utilize a validated analytical method such as high-performance liquid chromatography (HPLC) or immunoassay to quantify the concentration of phenytoin in the serum or plasma.

-

Data Interpretation: Compare the measured concentration to the therapeutic range (10-20 mcg/mL total phenytoin, 1-2 mcg/mL free phenytoin) and consider the patient's clinical response and any signs of toxicity.[3]

Diagram: Experimental Workflow for Therapeutic Drug Monitoring

Caption: Workflow for determining phenytoin serum concentration to guide dosage adjustments.

Protocol 2: In Vitro Evaluation of Anticonvulsant Activity

Objective: To assess the efficacy of phenytoin in a cellular model of epilepsy.

Methodology:

-

Cell Culture: Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) under standard conditions.

-

Induction of Seizure-like Activity: Induce hyperexcitability in the cultured neurons using a chemical convulsant (e.g., pentylenetetrazol) or by altering the ionic composition of the culture medium (e.g., low magnesium).

-

Phenytoin Treatment: Treat the neuronal cultures with varying concentrations of phenytoin prior to or concurrently with the induction of seizure-like activity.

-

Electrophysiological Recording: Use techniques such as patch-clamp or multi-electrode array (MEA) to record neuronal firing patterns and assess the effect of phenytoin on reducing epileptiform discharges.

-

Data Analysis: Quantify parameters such as spike frequency, burst duration, and network synchrony to determine the dose-dependent anticonvulsant effects of phenytoin.

Important Administration Considerations

-

Oral Formulations: Extended-release capsules should be swallowed whole.[2] Chewable tablets are not for once-daily dosing and must be taken 2 or 3 times per day.[2] The oral suspension should be shaken well before measuring a dose with a proper measuring device.[2]

-

Intravenous Administration: Administer intravenously at a rate not exceeding 50 mg/min in adults.[3]

-

Switching Formulations: When changing between different phenytoin products, careful monitoring of serum levels is necessary due to potential differences in bioavailability.[4]

-

Discontinuation: Abrupt withdrawal of phenytoin may precipitate status epilepticus. Dosage reduction or discontinuation should be done gradually.[1]

-

Drug Interactions: Phenytoin is a potent inducer of hepatic microsomal enzymes and is subject to numerous drug interactions that can affect its metabolism and the metabolism of other drugs. A thorough review of concomitant medications is essential.

References

Application Notes & Protocols for Metformin Quantification

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metformin is a first-line medication for the treatment of type 2 diabetes.[1][2] Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis.[3][4][5] Accurate quantification of Metformin in biological matrices and pharmaceutical formulations is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control. These application notes provide detailed protocols for the quantification of Metformin using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. Quantification of Metformin by Reverse-Phase HPLC-UV

This method is suitable for the quantification of Metformin in pharmaceutical dosage forms and can be adapted for biological samples with appropriate sample preparation.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

| Parameter | Condition |

| HPLC System | Agilent HPLC with PDA detector or equivalent |

| Column | ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)[6] |

| Mobile Phase | Acetonitrile : 0.01M Sodium dodecyl sulphate (40:60 v/v), pH 5.1[6] |

| Flow Rate | 2.0 mL/min[6] |

| Detection Wavelength | 235 nm[6] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | 8 minutes[6] |

2. Preparation of Standard Solutions:

-

Stock Solution (200 µg/mL): Accurately weigh 20 mg of Metformin hydrochloride and dissolve in 100 mL of methanol.[7]

-

Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 6 µg/mL.[6]

3. Sample Preparation (from Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of Metformin hydrochloride and transfer to a 100 mL volumetric flask.[8]

-

Add approximately 75 mL of the mobile phase and sonicate to dissolve.[8]

-

Make up the volume to 100 mL with the mobile phase and filter the solution through a 0.45 µm filter.[8]

-

Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the Metformin standard solutions against their corresponding concentrations.

-

Determine the concentration of Metformin in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity Range | 1-6 µg/mL | [6] |

| Correlation Coefficient (R²) | 0.9989 | [6] |

| Retention Time | 4.152 min | [6] |

| Limit of Detection (LOD) | 0.1 µg/mL | [9] |

| Limit of Quantitation (LOQ) | 0.3 µg/mL | [9] |

| Mean Percentage Recovery | 97.46% - 99.73% | [6] |

II. Quantification of Metformin in Human Plasma by LC-MS/MS

This method provides high sensitivity and selectivity for the quantification of Metformin in a complex biological matrix like human plasma.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

| Parameter | Condition |

| LC-MS/MS System | Agilent 1260 Infinity HPLC coupled with Agilent 6460 triple quadrupole MS or equivalent[10] |

| Column | Waters XBridge C18 (3.0 x 50 mm, 3.5 µm)[10] |

| Mobile Phase A | 2 mM Ammonium acetate in water[10] |

| Mobile Phase B | 100% Acetonitrile[10] |

| Flow Rate | 0.35 mL/min[10] |

| Injection Volume | 5 µL[10] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[10] |

| MRM Transitions | Metformin: m/z 130.11 → 71.14; Metformin-D6 (IS): m/z 136.1 → 60.2 |

2. Preparation of Standard and QC Samples:

-

Stock Solution (120 µg/mL): Prepare a stock solution of Metformin in 50% methanol-water.[10]

-

Calibration Standards: Serially dilute the stock solution and spike into blank human plasma to obtain concentrations ranging from 10 ng/mL to 6,000 ng/mL.[10]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

3. Sample Preparation (from Plasma):

-

To 20 µL of plasma sample, add 50 µL of internal standard solution (Metformin-D6, 250 ng/mL).[10]

-

Vortex for 2 minutes.

-

Add 300 µL of acetonitrile and vortex for 5 minutes to precipitate proteins.[10]

-

Centrifuge at 16,000 x g for 10 minutes.[10]

-

Transfer the supernatant to an autosampler vial and add 1.0 mL of mobile phase A.[10]

-

Inject 5 µL of the diluted supernatant into the LC-MS/MS system.[10]

Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity Range | 10 - 6,000 ng/mL | [10] |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [10] |

| Intra- and Inter-day Precision (%RSD) | < 15% | |

| Accuracy (% Bias) | Within ±15% |

III. Diagrams

Experimental Workflow for LC-MS/MS Quantification

Caption: Workflow for Metformin quantification in plasma by LC-MS/MS.

Metformin's Mechanism of Action: AMPK Signaling Pathway

Caption: Metformin activates AMPK, leading to beneficial metabolic effects.

References

- 1. Khan Academy [khanacademy.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Simple HPLC-UV method for the quantification of metformin in human plasma with one step protein precipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC Method for Estimation of Metformin Hydrochloride in Formulated Microspheres and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation and Stability of Diclofenac Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and stability assessment of diclofenac solutions, a widely used nonsteroidal anti-inflammatory drug (NSAID). The information herein is intended to guide researchers in establishing reliable and reproducible experimental conditions.

Introduction

Diclofenac is a phenylacetic acid derivative that inhibits cyclooxygenase (COX)-1 and -2 enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation and pain signaling.[1] It is crucial to ensure the stability and quality of diclofenac solutions for accurate and effective research and development.[2] This document outlines standardized procedures for solution preparation and stability testing to maintain the integrity of the drug product throughout its lifecycle.[2]

Materials and Reagents

-

Diclofenac sodium salt (or other specified salt form)

-

Solvents: Ethanol, Propylene glycol, Phosphate-buffered saline (PBS), Deionized water

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., 0.22 µm syringe filters)

-

High-performance liquid chromatography (HPLC) system

-

UV-Vis spectrophotometer

-

Incubators and stability chambers

Diclofenac Solution Preparation

The choice of solvent and preparation method depends on the intended application and desired concentration.

Protocol for Preparing a 10 mg/mL Stock Solution in Ethanol

-

Accurately weigh 100 mg of diclofenac sodium salt.

-

Transfer the powder to a 10 mL volumetric flask.

-

Add approximately 8 mL of absolute ethanol to the flask.

-

Vortex or sonicate the mixture until the diclofenac is completely dissolved.

-

Bring the solution to the final volume of 10 mL with absolute ethanol.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

Store the stock solution in a tightly sealed, light-protected container at the recommended temperature.

Protocol for Preparing a Working Solution in Phosphate-Buffered Saline (PBS)

-

From the 10 mg/mL stock solution, calculate the volume needed to achieve the desired final concentration in PBS.

-

Add the calculated volume of the diclofenac stock solution to the appropriate volume of PBS.

-

Mix the solution thoroughly by gentle inversion or stirring.

-

Measure and, if necessary, adjust the pH of the final solution.

-

Use the working solution immediately or store as per stability data recommendations.

Stability Testing of Diclofenac Solutions

Stability testing is essential to determine the shelf life and appropriate storage conditions for diclofenac solutions.[3][4] This involves subjecting the solutions to various environmental factors and monitoring for any changes in their physical and chemical properties over time.[2]

Experimental Workflow for Stability Testing

Caption: Workflow for Diclofenac Solution Stability Testing.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.[3] This involves exposing the diclofenac solution to stress conditions such as:

-

Acidic Conditions: 0.1 N HCl at 60°C for 24 hours.

-

Basic Conditions: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Conditions: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: 80°C for 48 hours.

-

Photostability: Exposure to light as per ICH Q1B guidelines.

Long-Term and Accelerated Stability Studies

Long-term (real-time) and accelerated stability studies are conducted to establish the shelf life of the product.[3][5]

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Analytical Methods for Stability Assessment